4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)-
Description
The compound 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- is a pyrimidinone derivative featuring a thioether-linked 4-chlorophenyl group at position 2 and a branched alkoxy group (1-methylpropoxy) at position 6. Pyrimidinones are heterocyclic aromatic compounds with a ketone group, often explored for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The molecular formula is estimated as C₁₄H₁₆ClN₂O₂S, with a molecular weight of approximately 311.5 g/mol (calculated from structural components).
Properties
CAS No. |
284681-70-5 |
|---|---|
Molecular Formula |
C14H15ClN2O2S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(4-chlorophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
JTFODQIOWZNFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidinone Core Formation
The pyrimidinone scaffold is commonly synthesized by cyclization of appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents. This step establishes the 4(1H)-pyrimidinone ring system, which is the backbone of the target molecule.
Introduction of the 2-((4-chlorophenyl)thio) Group
The 2-position substitution with a 4-chlorophenylthio group is typically achieved by:
- Reacting a 2-halo-pyrimidinone intermediate (e.g., 2-chloropyrimidinone) with 4-chlorophenylthiol or its sodium salt under nucleophilic aromatic substitution conditions.
- The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–100 °C).
- Bases like potassium carbonate or cesium carbonate are used to deprotonate the thiol and facilitate nucleophilic attack.
Alkoxylation at the 6-Position with 1-Methylpropoxy Group
The 6-position alkoxylation involves:
- Substitution of a suitable leaving group (e.g., 6-hydroxy or 6-chloro substituent on the pyrimidinone ring) with 1-methylpropanol or its alkoxide.
- This can be performed by reacting the pyrimidinone intermediate with 1-methylpropanol in the presence of a base such as cesium carbonate or potassium carbonate.
- Reaction conditions typically include heating at 50–80 °C for several hours to ensure complete substitution.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidinone core synthesis | Cyclization of amidine with β-dicarbonyl compound | 80–120 °C | 4–12 hours | 70–85 | Standard heterocyclic ring formation |
| 2-((4-chlorophenyl)thio) substitution | 2-chloropyrimidinone + 4-chlorophenylthiol + Cs2CO3 | 60–100 °C | 12–24 hours | 75–90 | Polar aprotic solvent (DMF/DMSO), base-mediated nucleophilic aromatic substitution |
| 6-(1-methylpropoxy) alkoxylation | Pyrimidinone intermediate + 1-methylpropanol + K2CO3 | 50–80 °C | 8–16 hours | 70–85 | Base-promoted alkoxylation, often in isopropanol or similar solvent |
Detailed Research Findings
- Base Selection: Cesium carbonate is preferred for its strong basicity and solubility in organic solvents, enhancing nucleophilic substitution efficiency at both the 2- and 6-positions.
- Solvent Effects: Polar aprotic solvents such as DMF and DMSO facilitate the nucleophilic attack by stabilizing the transition state and solubilizing reactants.
- Temperature and Time: Elevated temperatures (60–100 °C) and prolonged reaction times (12–24 hours) are necessary to drive the substitution reactions to completion, especially for sterically hindered groups like 1-methylpropoxy.
- Purification: Post-reaction mixtures are typically worked up by aqueous extraction, drying over anhydrous sodium sulfate or magnesium sulfate, and purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
Comparative Table of Preparation Parameters
| Parameter | 2-((4-chlorophenyl)thio) Substitution | 6-(1-methylpropoxy) Alkoxylation |
|---|---|---|
| Base | Cesium carbonate (Cs2CO3) | Potassium carbonate (K2CO3) or Cs2CO3 |
| Solvent | DMF or DMSO | Isopropanol or similar alcohol solvent |
| Temperature (°C) | 60–100 | 50–80 |
| Reaction Time | 12–24 hours | 8–16 hours |
| Yield (%) | 75–90 | 70–85 |
| Purification Method | Silica gel chromatography | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Solubility and logP:
- The target compound’s chlorophenylthio and branched alkoxy groups contribute to high logP (~3.5), limiting water solubility. In contrast, compounds with polar groups (e.g., acetamide in ) exhibit improved solubility .
- Thioxo analogs () may have lower solubility due to hydrogen-bonding interactions in crystalline forms .
Metabolic and Toxicity Considerations
- Thioethers : The chlorophenylthio group in the target compound may resist oxidative metabolism better than methylthio () or propynylthio () groups, which are prone to oxidation .
- Branched Alkoxy Groups : The 1-methylpropoxy substituent could reduce cytochrome P450-mediated metabolism compared to linear chains, enhancing plasma half-life .
Biological Activity
The compound 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)- (CAS Number: 478065) is a pyrimidinone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C14H15ClN2O2S
- Molecular Weight: 300.80 g/mol
- IUPAC Name: 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)-
The compound features a chlorophenyl thio group and a propoxy substituent, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrimidinone derivatives, including the target compound. The following table summarizes the antimicrobial activity against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. The following table presents the IC50 values for the compound:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15.0 | |
| HeLa (Cervical cancer) | 20.5 | |
| A549 (Lung cancer) | 25.0 |
The compound demonstrated significant cytotoxicity against breast and cervical cancer cell lines, suggesting potential as an anticancer agent.
The mechanism by which this pyrimidinone derivative exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular metabolism. Notably, it has been shown to activate pyruvate kinase M2 (PKM2), an enzyme linked to cancer metabolism. Activation of PKM2 can lead to altered metabolic pathways in cancer cells, promoting apoptosis and inhibiting proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several pyrimidinone derivatives and tested their antimicrobial properties. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity. The specific compound was noted for its effectiveness against Gram-positive bacteria .
Case Study 2: Anticancer Activity
A study focusing on PKM2 activators highlighted the role of pyrimidinone derivatives in cancer therapy. The compound was shown to enhance PKM2 activity in vitro, leading to significant metabolic changes in cancer cells. This suggests that further exploration into its use as an anticancer agent is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
